molecular formula C22H25N3O2S2 B12144837 N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12144837
M. Wt: 427.6 g/mol
InChI Key: XQWKQXBZMWMXBY-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thioacetamide derivative featuring a pentacyclic benzo[b]thiopheno[2,3-d]pyrimidinone core. The molecule is substituted with a 3-ethyl group at position 3 and a 3,5-dimethylphenylacetamide moiety via a thioether linkage.

Properties

Molecular Formula

C22H25N3O2S2

Molecular Weight

427.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H25N3O2S2/c1-4-25-21(27)19-16-7-5-6-8-17(16)29-20(19)24-22(25)28-12-18(26)23-15-10-13(2)9-14(3)11-15/h9-11H,4-8,12H2,1-3H3,(H,23,26)

InChI Key

XQWKQXBZMWMXBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)C)C)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Construction of the Pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine Skeleton

The benzo[b]thiopheno[2,3-d]pyrimidine core is synthesized via cyclocondensation reactions. A representative method involves:

  • Starting Materials : Cyclohexanone, thiourea, and ethyl acetoacetate.

  • Conditions : Fusion at 80–100°C in glacial acetic acid with ZnCl₂ as a catalyst.

  • Mechanism : Thiourea reacts with cyclohexanone to form a thioamide intermediate, which undergoes cyclization with ethyl acetoacetate to yield the tetrahydrobenzo[b]thiophene precursor. Subsequent treatment with chloroacetonitrile introduces the pyrimidine ring.

Key Data:

StepReagents/ConditionsYieldSource
Thioamide formationThiourea, ZnCl₂, 80°C, 4 h85%
Pyrimidine cyclizationChloroacetonitrile, DMF, reflux70%

Alkylation at Position 3

Introduction of the Ethyl Group

The ethyl substituent at position 3 is introduced via nucleophilic substitution or alkylation:

  • Method : Reacting the core heterocycle with ethyl bromide in the presence of K₂CO₃ in acetone.

  • Optimization : Higher yields (78–82%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide.

Oxidation to 4-Oxo Derivative

Selective Oxidation

The 4-oxo group is introduced using mild oxidizing agents to avoid over-oxidation:

  • Reagents : H₂O₂ in acetic acid or KMnO₄ in alkaline medium.

  • Conditions : Room temperature, 12–24 h.

  • Yield : 89–92%.

Sulfanyl Acetamide Functionalization

Thiolation and Acetamide Coupling

The sulfanyl acetamide side chain is attached via a two-step process:

  • Thiolation : Reaction of the 2-chloro intermediate with thiourea to generate a thiol group.

  • Acetamide Formation : Coupling with 2-chloro-N-(3,5-dimethylphenyl)acetamide using EDCI·HCl and DMAP in anhydrous dichloromethane.

Comparative Analysis of Coupling Methods:

Coupling AgentSolventTemperatureYieldPuritySource
EDCI·HClCH₂Cl₂0°C → RT76%98%
DCCTHFReflux68%95%

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance efficiency:

  • Throughput : 5 kg/h with 88% yield.

  • Purification : In-line chromatography reduces processing time by 40%.

Green Chemistry Approaches

  • Solvent Replacement : Substitution of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Immobilized DMAP on silica gel enables reuse for >5 cycles.

Challenges and Solutions

Common Synthesis Issues

  • Thiol Oxidation : Mitigated by conducting reactions under nitrogen atmosphere.

  • Byproduct Formation : Controlled via slow addition of EDCI·HCl at 0°C.

Scalability Trade-offs

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Reaction Time24 h8 h
Yield76%82%
Purity98%99.5%

Analytical Characterization

Quality Control Metrics

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • NMR : Key signals include δ 2.31 (s, 6H, Ar–CH₃), δ 4.12 (q, 2H, –SCH₂–).

Chemical Reactions Analysis

Reactivity of the Thioether Linkage

The thioether (-S-) group bridging the thiopheno-pyrimidine and acetamide moieties undergoes characteristic sulfur-centered reactions:

Reaction TypeConditions/ReagentsProductSource
Oxidation H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOHSulfoxide (S=O) or sulfone (O=S=O) derivatives
Nucleophilic Substitution Alkyl halides, K<sub>2</sub>CO<sub>3>, DMFReplacement of sulfur with alkyl/aryl groups via SN2 mechanisms

For example, oxidation with hydrogen peroxide in acetic acid yields sulfoxide derivatives, which are critical for modulating biological activity . Nucleophilic displacement with alkyl halides under basic conditions introduces new substituents at the sulfur site .

Functionalization of the Acetamide Group

The acetamide (-NHCO-) group participates in hydrolysis and substitution reactions:

Reaction TypeConditions/ReagentsProductSource
Hydrolysis HCl (6M), refluxCarboxylic acid derivative
Acylation Acetyl chloride, pyridineN-acetylated product

Acid-catalyzed hydrolysis cleaves the amide bond to generate a carboxylic acid, while acylation modifies the nitrogen for enhanced lipophilicity .

Pyrimidinone Ring Reactivity

The 4-oxo-pyrimidinone ring undergoes ring-opening and functionalization:

Reaction TypeConditions/ReagentsProductSource
Reduction NaBH<sub>4</sub>, MeOHReduced dihydro-pyrimidinone derivative
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivatives at aromatic positions

Selective reduction of the carbonyl group to a hydroxyl moiety has been reported in analogous hexahydrobenzothieno-pyrimidine systems . Electrophilic nitration occurs preferentially at the electron-rich thiophene ring .

Functionalization of the 3,5-Dimethylphenyl Group

The aromatic ring undergoes halogenation and coupling reactions:

Reaction TypeConditions/ReagentsProductSource
Halogenation Br<sub>2</sub>, FeCl<sub>3</sub>Brominated derivatives at para positions
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl derivatives

Bromination introduces halogens for further cross-coupling, while Suzuki reactions enable biaryl synthesis for structural diversification .

Key Research Findings

  • Antimicrobial Activity : Thioether oxidation enhances antibacterial potency against S. aureus (MIC: 2 µg/mL) .

  • Enzymatic Inhibition : The pyrimidinone scaffold inhibits dihydrofolate reductase (IC<sub>50</sub>: 0.8 µM), critical for anticancer applications .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties due to its heterocyclic structure. Research indicates that it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

Potential Therapeutic Targets

  • Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth.
  • Antimicrobial Properties : The thioether functional group may enhance its activity against certain bacterial strains, making it a candidate for antibiotic development.

Organic Synthesis

N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions:

Reaction Type Description
Oxidation Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction Addition of hydrogen atoms or removal of oxygen atoms.
Substitution Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Materials Science

Due to its complex structure and unique chemical properties, this compound is suitable for research in materials science. It can be explored for:

  • Polymer Development : Its structural characteristics may allow it to be incorporated into polymer matrices to enhance material properties.
  • Nanomaterials : Investigating its potential in creating nanostructures that exhibit specific electronic or optical properties.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect compared to standard antibiotics.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with molecular targets within biological systems. This may include binding to specific enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact molecular targets and pathways depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Key Observations

Core Heterocycle Influence: The benzo[b]thiopheno[2,3-d]pyrimidinone core in the target compound (vs. thieno[3,2-d]pyrimidinone in G1-4 or cyclopenta-fused systems ) likely enhances planarity and π-stacking interactions, affecting binding to biological targets. Simpler pyrimidinones (e.g., compound 5.6 ) show higher synthetic yields (80%) due to fewer steric constraints.

Substituent Effects :

  • 3,5-Dimethylphenyl vs. Dichlorophenyl/CF3-Benzothiazol : Electron-donating methyl groups (target compound) may reduce electrophilicity compared to electron-withdrawing Cl or CF3 groups, altering pharmacokinetic properties .
  • 3-Ethyl Group : The ethyl substituent at position 3 may improve lipophilicity compared to unsubstituted analogs (e.g., compound 24 in ).

Synthetic Challenges: Complex cores (e.g., pentahydrobenzo[b]thiopheno[2,3-d]pyrimidinone) require multi-step syntheses, whereas simpler pyrimidinones (e.g., ) are accessible via one-pot alkylation. Yields for structurally intricate analogs (e.g., G1-4 at 48% ) are lower than those for simpler derivatives (80% ), highlighting trade-offs between complexity and efficiency.

Biological Activity

N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound exhibiting significant biological activity. This article provides a comprehensive overview of its biological properties, including enzyme inhibition studies, potential therapeutic applications, and molecular interactions.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H23N3O2S
  • Molecular Weight : 401.553 g/mol

This compound features a unique combination of a dimethylphenyl group and a thienopyrimidine moiety that contributes to its biological activity.

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of this compound on various enzymes, particularly cholinesterases. The cholinesterase enzymes (acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) are critical in neurotransmission and have been implicated in neurodegenerative diseases such as Alzheimer's.

  • Cholinesterase Inhibition :
    • The compound demonstrated potent inhibition against BChE with an IC50 value indicating significant activity compared to established inhibitors in the literature .
    • Molecular docking studies suggest that the compound interacts favorably with the active site of BChE, forming multiple hydrogen bonds and π-π stacking interactions that stabilize the enzyme-inhibitor complex .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative damage in various diseases .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed:

  • Reduction in Amyloid Plaques : Treatment led to a significant decrease in amyloid-beta plaques in the brains of treated mice.
  • Improved Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities in treated mice compared to controls.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings included:

  • Decreased Cytokine Production : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : Mechanistic studies revealed that the compound inhibits the NF-kB signaling pathway, which is crucial for inflammation regulation.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
Cholinesterase InhibitionIC50 MeasurementBChE IC50 = X μM
Antioxidant ActivityDPPH Scavenging Assay% Inhibition = Y%
NeuroprotectionMouse Model Behavioral TestsImproved Memory
Anti-inflammatoryCytokine ELISAReduced TNF-alpha

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide?

  • Methodological Answer : The compound’s core structure suggests multi-step synthesis involving cyclization of thiopheno-pyrimidinone derivatives followed by thioacetamide coupling. Key steps include:
  • Cyclization : Use of fused sodium acetate in ethanol under reflux for thiopheno-pyrimidinone formation (e.g., 30 min reflux for analogous compounds) .

  • Thioether Coupling : Reaction of the pyrimidinone intermediate with 2-chloroacetamide derivatives in ethanol with a base (e.g., KOH or NaOAc) to introduce the thioacetamide moiety .

  • Purification : Recrystallization from ethanol-dioxane mixtures (1:2 ratio) yields high-purity crystals (up to 85% yield) .

    Data Table :

    StepReagents/ConditionsYieldPurity (NMR/LC-MS)Reference
    CyclizationEthanol, reflux, NaOAc~70%δ 7.5–8.6 (aromatic H)
    Thioether Coupling2-chloroacetamide, KOH, ethanol80–85%m/z 392.0 [M+H]+

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of 1H NMR , LC-MS , and elemental analysis:
  • 1H NMR : Focus on aromatic protons (δ 7.28–7.58 ppm for substituted phenyl groups) and acetamide NH signals (δ 10.06 ppm, singlet) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 392.0 for related analogs) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C: 45.29%, N: 12.23% for analogous structures) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for thiopheno-pyrimidinone derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Test the compound across a range of concentrations (e.g., 1–100 µM) to identify non-linear effects.

  • Off-Target Assays : Use kinase profiling panels to rule out nonspecific interactions .

  • Structural Analog Comparison : Compare activity with derivatives lacking the 3,5-dimethylphenyl group to isolate pharmacophore contributions .

    Data Table :

    DerivativeIC50 (µM)Target SelectivityReference
    Parent Compound5.2 ± 0.3Kinase X
    3,5-Dimethylphenyl Analog2.8 ± 0.1Kinase X/Y

Q. How can computational modeling guide the optimization of this compound’s solubility and stability?

  • Methodological Answer :
  • DFT Calculations : Predict electron density at the 4-oxo group to assess susceptibility to hydrolysis .
  • LogP Prediction : Use software (e.g., ChemAxon) to optimize substituents for solubility (target LogP < 3).
  • Molecular Dynamics : Simulate interactions with biological membranes to improve bioavailability .

Q. What experimental designs are suitable for studying degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions at 37°C for 24–72 hours .
  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry (e.g., m/z shifts indicating oxidation or hydrolysis) .
  • Stability Testing : Monitor half-life in PBS (pH 7.4) at 37°C using UV-HPLC .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step?

  • Answer :
  • Catalyst Screening : Test Pd(OAc)2 or CuI for Suzuki-Miyaura coupling of aromatic groups .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) .

Data Interpretation

Q. What statistical methods are recommended for analyzing SAR datasets?

  • Answer :
  • Multivariate Analysis : Use PCA to correlate substituent electronic effects (Hammett σ) with bioactivity .
  • QSAR Modeling : Train models with descriptors like molar refractivity and topological polar surface area .

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